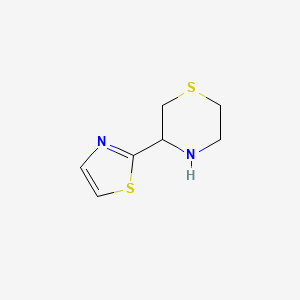

3-(1,3-Thiazol-2-yl)thiomorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKMLARIOKMSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307217 | |

| Record name | 3-(2-Thiazolyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933701-85-0 | |

| Record name | 3-(2-Thiazolyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933701-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thiazolyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines a proposed synthetic pathway for 3-(1,3-thiazol-2-yl)thiomorpholine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of a published, validated synthetic protocol for this specific molecule, this guide provides a comprehensive, technically sound, and well-researched hypothetical approach based on established and analogous chemical transformations. The methodologies presented are derived from peer-reviewed literature on the synthesis of thiazole and thiomorpholine derivatives.

The thiomorpholine moiety is a significant structural motif in various active pharmaceutical ingredients, known for a range of pharmacological activities including antimalarial, antibiotic, and antioxidant effects.[1][2] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, present in numerous drugs with antibacterial, antifungal, and anti-inflammatory properties.[3] The combination of these two pharmacophores in this compound presents an intriguing target for drug discovery programs.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves a retrosynthetic disconnection at the C2-C3 bond between the thiazole and thiomorpholine rings. This leads to two primary plausible forward synthetic strategies: the construction of the thiazole ring onto a pre-existing thiomorpholine scaffold via the Hantzsch thiazole synthesis, or a cross-coupling reaction between a functionalized thiazole and a functionalized thiomorpholine. This guide will focus on the Hantzsch approach due to its robustness and high yields in forming thiazole rings.[3][4][5][6][7]

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4][5][6] In this proposed pathway, a key intermediate, thiomorpholine-3-carbothioamide, would be synthesized and subsequently cyclized with an α-haloaldehyde to yield the target compound.

Step 1: Synthesis of Thiomorpholin-3-one

The synthesis of the thiomorpholine ring is well-established. One common method involves the cyclization of diethanolamine.[1][8] An alternative is the reduction of a thiomorpholin-3-one, which can be prepared from ethyl mercaptoacetate and aziridine.[1][8] For the purpose of this proposed synthesis, we will consider commercially available or readily synthesizable thiomorpholin-3-one as the starting material.

Step 2: Synthesis of Thiomorpholine-3-carbothioamide (Hypothetical Intermediate)

The conversion of a lactam (cyclic amide) like thiomorpholin-3-one to the corresponding thioamide is a crucial step. This can be achieved by a two-step process:

-

Thionation: Reaction of thiomorpholin-3-one with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) would yield thiomorpholine-3-thione.

-

Conversion to Thioamide: The resulting thione could then be converted to the carbothioamide. A potential route involves reaction with a suitable cyanide source followed by hydrolysis, or via a more complex multi-step conversion. The development of a robust method for this transformation would be a key aspect of the research.

Step 3: Hantzsch Thiazole Synthesis

The final step involves the reaction of the proposed thiomorpholine-3-carbothioamide with an α-haloaldehyde, such as chloroacetaldehyde, in a suitable solvent like ethanol. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]

Caption: Proposed workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the proposed reactants, reagents, and expected products for the key Hantzsch thiazole synthesis step. Yields are hypothetical and would require experimental optimization.

| Step | Starting Material | Reagents and Solvents | Product | Hypothetical Yield |

| 1 | Thiomorpholin-3-one | Lawesson's Reagent, Toluene | Thiomorpholine-3-thione | 70-85% |

| 2 | Thiomorpholine-3-thione | Multi-step conversion | Thiomorpholine-3-carbothioamide | 40-60% |

| 3 | Thiomorpholine-3-carbothioamide | Chloroacetaldehyde, Ethanol | This compound | 65-80% |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These are based on general procedures for similar reactions found in the literature and would require optimization.

Protocol 1: Synthesis of Thiomorpholine-3-thione

-

To a stirred solution of thiomorpholin-3-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford thiomorpholine-3-thione.

Protocol 2: Hantzsch Synthesis of this compound

-

In a round-bottom flask, dissolve thiomorpholine-3-carbothioamide (1.0 eq) in ethanol.

-

To this solution, add an aqueous solution of chloroacetaldehyde (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Alternative Synthetic Strategy: Cross-Coupling

An alternative, though likely more complex, approach would involve a palladium-catalyzed cross-coupling reaction. This would necessitate the synthesis of a 2-halothiazole and a 3-organometallic-thiomorpholine derivative (e.g., a boronic ester for Suzuki coupling or an organozinc reagent for Negishi coupling). While synthetically challenging, this route could offer a high degree of modularity for accessing various analogs.

Caption: Alternative synthetic route via palladium-catalyzed cross-coupling.

Conclusion

This technical guide provides a plausible and well-founded synthetic strategy for the novel compound this compound. The proposed route, centered on the robust Hantzsch thiazole synthesis, offers a clear and logical pathway for researchers to pursue. The successful synthesis and subsequent biological evaluation of this molecule could lead to the discovery of new therapeutic agents. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(1,3-thiazol-2-yl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-thiazol-2-yl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document focuses on the synthesis, properties, and potential applications of its core components—the thiazole and thiomorpholine moieties. Information on general synthetic routes and the known biological activities of related derivatives is presented to provide a foundational understanding for researchers. This guide also outlines potential experimental protocols for the synthesis and characterization of the title compound.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The combination of a thiazole ring with a thiomorpholine scaffold in this compound presents a unique chemical architecture with potential for novel pharmacological activities. Thiazole derivatives are known for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, thiomorpholine analogs have demonstrated diverse pharmacological activities, such as antibacterial and analgesic effects.[1]

This guide serves as a resource for researchers interested in the synthesis and evaluation of this compound and its derivatives.

Physicochemical Properties

A specific CAS Number for this compound could not be identified in the public domain, suggesting it may be a novel compound or one with limited published data. However, the properties of the parent heterocycles, thiazole and thiomorpholine, can provide an estimation of the expected characteristics of the combined molecule.

Table 1: Physicochemical Properties of Parent Heterocycles

| Property | Thiomorpholine | Thiazole |

| CAS Number | 123-90-0[4][5] | 288-47-1 |

| Molecular Formula | C4H9NS[4][6] | C3H3NS |

| Molar Mass | 103.18 g/mol [4] | 85.12 g/mol |

| Boiling Point | 169 °C[5][6][7] | 116-118 °C |

| Density | 1.026 g/mL at 25 °C[5][6] | 1.198 g/mL at 25 °C |

| Solubility in Water | Miscible[4][6] | Soluble |

Synthetic Approaches

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is a hypothetical multi-step synthesis.

Step 1: Synthesis of 2-bromo-3-thiomorpholin-3-yl-propan-1-al (Intermediate A)

-

To a solution of 3-thiomorpholinecarboxaldehyde in a suitable solvent (e.g., diethyl ether), add N-bromosuccinimide (NBS) portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-haloketone.

Step 2: Synthesis of a Thioamide (Intermediate B)

-

React an appropriate amide with Lawesson's reagent in a dry solvent like toluene or THF.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and purify the resulting thioamide by column chromatography.

Step 3: Hantzsch Thiazole Synthesis

-

Dissolve Intermediate A and Intermediate B in a suitable solvent such as ethanol or DMF.

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the formation of the thiazole ring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Signaling Pathways and Biological Activities

Given the known biological activities of thiazole and thiomorpholine derivatives, this compound could be investigated for a variety of therapeutic applications. Thiazole-containing compounds have been reported to act as inhibitors of various enzymes and receptors, and some have shown promise as anticonvulsant agents.[3] Thiomorpholine analogs have been explored for their antimicrobial and anti-inflammatory properties.[1]

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

Caption: General workflow for the synthesis and biological evaluation of a novel compound.

Characterization Methods

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment

| Technique | Purpose | Expected Data |

| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and connectivity of atoms. | 1H and 13C NMR spectra showing characteristic chemical shifts and coupling constants for the thiazole and thiomorpholine protons and carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for C=N, C-S, and N-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating high purity. |

Conclusion

While specific experimental data for this compound is scarce, this technical guide provides a solid foundation for researchers by summarizing the properties and synthetic methodologies of its constituent heterocyclic systems. The proposed synthetic route and characterization methods offer a starting point for the preparation and validation of this novel compound. The potential for diverse biological activities, inferred from related structures, suggests that this compound is a promising candidate for further investigation in drug discovery programs. The following diagram outlines the logical relationship between the core heterocycles and the potential applications of the title compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 5. Thiomorpholine CAS 123-90-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Thiomorpholine 98 123-90-0 [sigmaaldrich.com]

- 7. Thiomorpholine 123-90-0 | TCI Deutschland GmbH [tcichemicals.com]

Structure Elucidation of 3-(1,3-thiazol-2-yl)thiomorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of the novel heterocyclic compound, 3-(1,3-thiazol-2-yl)thiomorpholine. As a molecule combining the structural features of both thiazole and thiomorpholine, which are prevalent in many pharmacologically active compounds, a thorough understanding of its three-dimensional structure is critical for its potential development in medicinal chemistry.

This document outlines a multi-pronged analytical approach, integrating spectroscopic and spectrometric techniques to unambiguously determine the chemical structure and stereochemistry of the target compound. The methodologies described herein represent a standard workflow for the characterization of new chemical entities in a drug discovery and development setting.

Introduction to the Structural Problem

The target molecule, this compound, is composed of a thiomorpholine ring substituted at the 3-position with a 1,3-thiazole ring. The primary objectives of the structure elucidation process are to:

-

Confirm the elemental composition.

-

Verify the connectivity of the atoms, establishing the covalent framework.

-

Determine the stereochemistry at the chiral center (C3 of the thiomorpholine ring).

-

Characterize the conformational properties of the thiomorpholine ring.

The following sections will detail the experimental protocols and expected data for a comprehensive structural analysis.

Proposed Synthetic Pathway

graph Synthesis_Workflow {

layout=dot;

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

}

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.

Expected Data: Characteristic absorption bands are expected for the N-H, C-H, C=N, and C-S bonds. Data from the parent thiomorpholine molecule shows characteristic peaks that would be expected to be present[5].

Functional Group **Expected Wavenumber (cm⁻¹) ** N-H stretch ~3300 C-H stretch (aromatic) ~3100 C-H stretch (aliphatic) 2800-3000 C=N stretch (thiazole) ~1600 C-S stretch 600-800

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry and the conformation of the thiomorpholine ring, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: This technique requires the growth of a suitable single crystal of the compound. The crystal is then mounted on a diffractometer, and diffraction data are collected. The structure is solved and refined to provide a detailed 3D model of the molecule. This has been successfully used for related thiazole compounds[6][7][8].

Expected Outcome: The X-ray crystal structure would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the chair or boat conformation of the thiomorpholine ring and the orientation of the thiazole substituent.

```dot

graph Elucidation_Logic {

layout=dot;

rankdir="TB";

node [shape=ellipse, style=filled, fontname="Arial"];

edge [fontname="Arial"];

}

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiomorpholine [webbook.nist.gov]

- 6. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, a styryl hemicyanine dye. The document outlines detailed experimental protocols for its synthesis and presents a structured summary of its key characterization data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. This information is critical for researchers engaged in the synthesis, characterization, and application of heterocyclic compounds in fields such as medicinal chemistry and materials science.

Spectroscopic Data

The spectroscopic data provides structural confirmation of the synthesized compound. The following tables summarize the key quantitative findings from various analytical techniques.

NMR Spectroscopy Data

NMR spectroscopy is fundamental for elucidating the molecular structure. The ¹H and ¹³C NMR data were acquired on a Bruker Avance II+ spectrometer (500 MHz for ¹H and 125 MHz for ¹³C) in DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]

Table 1: ¹³C NMR Spectroscopic Data for (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide [1]

| Chemical Shift (δ, ppm) | Assignment |

| 172.07 | C (Benzothiazole, C=N) |

| 152.81 | C (Styryl, C-N) |

| 150.02 | CH (Styryl) |

| 142.45 | C (Benzothiazole) |

| 133.30 | 2CH (Aromatic) |

| 129.45 | CH (Aromatic) |

| 128.13 | CH (Aromatic) |

| 127.48 | C (Benzothiazole) |

| 124.37 | CH (Aromatic) |

| 123.19 | C (Styryl) |

| 116.62 | CH (Aromatic) |

| 114.34 | CH (Aromatic) |

| 108.12 | CH (Styryl) |

| 49.95 | 2CH₂ (Thiomorpholine, N-CH₂) |

| 36.23 | CH₃ (N-Methyl) |

| 25.69 | 2CH₂ (Thiomorpholine, S-CH₂) |

Mass Spectrometry and Infrared Spectroscopy Data

Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the key functional groups present in the molecule.

Table 2: ESI-MS and IR Spectroscopic Data [1]

| Technique | Data |

| ESI-MS | Calculated: 339.5, Found: 339.0 |

| IR (ν = cm⁻¹) | 605 (C–S), 705 (CH₂–S), 750 (C–S), 802 (C=C), 935 (C=C), 1105 (C–N), 1175 (C–N), 1280 (=C–N), 1295 (=C–H), 1340 (=C–H), 1380 (=C–H), 1397 (=C–H), 1440 (=C–H), 1500 (=C–H), 1565 (C=C) |

UV-Visible Spectroscopy

UV-Vis spectroscopy was performed on a Unicam 530 UV-VIS spectrophotometer.[1] The compound exhibits interesting photophysical properties, including solvatochromism, where the absorption maximum shifts with the polarity of the solvent.[2]

Table 3: UV-Vis Absorption Maxima in Various Solvents [2][3]

| Solvent | Absorption Maximum (λmax, nm) |

| Dioxane | 481 |

| Chloroform | 505 |

| Ethyl Acetate | 491 |

| Acetone | 500 |

| Acetonitrile | 504 |

| Ethanol | 512 |

| Methanol | 514 |

| Water | 495 |

Experimental Protocols

The synthesis of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is a multi-step process involving the preparation of key intermediates.

Synthesis of Intermediates

The synthesis requires two primary precursors: 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide and 4-thiomorpholinobenzaldehyde.[1]

-

2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide: This intermediate is synthesized from 2-methylbenzo[d]thiazole.[1]

-

4-Thiomorpholinobenzaldehyde: This compound is prepared from 4-fluorobenzaldehyde and thiomorpholine.[1]

Synthesis of Final Compound

The final product is synthesized via a condensation reaction.[1]

Protocol:

-

A slight molar excess of 4-thiomorpholinobenzaldehyde is used relative to 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide.

-

The reactants are condensed in the presence of piperidine, which acts as a base.

-

The reaction is carried out in a solvent mixture of ethanol and ethyl acetate (3:1 ratio).

-

The addition of ethyl acetate reduces the solubility of the target dye, allowing it to be isolated in high yield and purity directly from the reaction mixture.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic pathway for the target compound.

References

Unveiling the Therapeutic Potential of Thiazole-Thiomorpholine Scaffolds: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of the molecular scaffold represented by 3-(1,3-thiazol-2-yl)thiomorpholine. Direct biological data for this specific compound (CAS No: 933701-85-0) is not publicly available at the time of this writing. The information presented herein is extrapolated from the well-documented activities of the broader class of 2-aminothiazole derivatives and related thiazole-containing compounds.

Introduction: The Promise of Thiazole-Based Heterocycles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The 2-aminothiazole moiety, in particular, is a key structural component in several clinically approved drugs, such as the kinase inhibitor dasatinib.[5]

The incorporation of a thiomorpholine ring introduces a saturated, sulfur-containing heterocycle that can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This strategic combination of a planar, aromatic thiazole with a flexible, three-dimensional thiomorpholine offers a compelling avenue for the exploration of new chemical space in drug discovery.

This whitepaper will explore the potential biological activities of this compound by examining the established pharmacology of structurally related 2-aminothiazole derivatives. It will also present generalized experimental protocols and conceptual workflows relevant to the preclinical evaluation of such novel chemical entities.

Potential Biological Activities of Thiazole-Thiomorpholine Analogs

While specific data for this compound is unavailable, the extensive research on 2-aminothiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The following table summarizes the diverse biological activities reported for various analogs.

| Biological Activity | Compound Class/Example | Key Findings | Reference |

| Anticancer | 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Potent and selective antiproliferative activity against human K563 leukemia cells. | [5] |

| Anticancer | Piperazinyl-thiazole acetamide scaffold | Submicromolar inhibition of VEGFR-2 and high selectivity against leukemia and prostate cancer cell lines. | [5] |

| Anticancer | 2-amino-5-benzoyl-4-(2-furyl)thiazoles | In vitro anti-tubercular activities and activity against various cancer cell lines. | [1] |

| Antimicrobial | Thiazolyl-thiourea derivatives with halogen substitutions | Promising efficacy toward staphylococcal species with MIC values ranging from 4 to 16 µg/mL. | [4] |

| Anti-inflammatory | General 2-aminothiazole derivatives | Inhibition of carrageenin-induced edema. | [1] |

| Antiviral | General 2-aminothiazole derivatives | Reported anti-HIV activity. | [4] |

Conceptual Experimental Protocols

The evaluation of a novel compound like this compound would involve a series of well-established in vitro and in vivo assays. Below are generalized protocols for key biological screenings.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., K563, PC12, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with varying concentrations of the test compound and a vehicle control.

-

MTT Incubation: After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth media.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the research and development process for a novel thiazole-thiomorpholine compound, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a typical experimental workflow.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiazole-based compound.

Caption: A generalized workflow for the preclinical development of a novel thiazole-based therapeutic agent.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, the well-established and diverse biological activities of the broader class of 2-aminothiazole derivatives strongly suggest its potential in areas such as oncology and infectious diseases.

Future research should focus on the synthesis and subsequent biological evaluation of this specific compound and its analogs. A systematic investigation, following a workflow similar to the one outlined above, will be crucial to elucidate its specific mechanism of action, determine its potency and selectivity, and ultimately assess its potential as a viable drug candidate. The combination of the electronically versatile thiazole ring with the structurally important thiomorpholine moiety holds significant promise for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 3-(1,3-Thiazol-2-yl)thiomorpholine Derivatives

Abstract

The confluence of thiazole and thiomorpholine moieties into a singular molecular framework presents a compelling strategy in modern medicinal chemistry. Thiazole rings are integral components of numerous clinically approved drugs, valued for their diverse biological activities including antimicrobial and anticancer effects.[1][2] Similarly, the thiomorpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties and a range of bioactivities.[3][4] This technical guide delineates a comprehensive overview of the derivatives of 3-(1,3-thiazol-2-yl)thiomorpholine, a novel class of heterocyclic compounds with significant therapeutic promise. This document provides plausible synthetic routes, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their potential anticancer and antimicrobial activities based on structure-activity relationship (SAR) studies of analogous compounds.

Introduction: The Rationale for Hybrid Scaffolds

The principle of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a well-established strategy in drug discovery to create new chemical entities with enhanced affinity, efficacy, and improved pharmacokinetic profiles. The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in drugs such as the antiretroviral ritonavir and the anticancer agent dasatinib.[5] Its rigid structure and ability to participate in various non-covalent interactions make it an excellent scaffold for targeting a wide array of biological macromolecules.

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, is considered a "privileged" scaffold. It often confers improved solubility and metabolic stability to drug candidates.[3] Derivatives of thiomorpholine have been investigated for a multitude of therapeutic applications, including anticancer, antioxidant, and antitubercular activities.[3][6][7]

The amalgamation of these two key heterocyclic systems into the novel this compound core is hypothesized to yield compounds with synergistic or additive pharmacological effects, potentially leading to the discovery of potent and selective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the target derivatives can be approached through a multi-step sequence, beginning with the preparation of a key intermediate, N-Boc-3-(thiocarbamoyl)thiomorpholine. This intermediate can then be subjected to a Hantzsch-type thiazole synthesis to construct the desired heterocyclic core. Subsequent derivatization can be achieved by deprotection and N-alkylation or N-acylation of the thiomorpholine nitrogen.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is adapted from established methodologies for the synthesis of thiazole and thiomorpholine derivatives.[8][9]

Caption: Proposed synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of tert-butyl 3-oxo-thiomorpholine-4-carboxylate (N-Boc-3-thiomorpholinone)

To a solution of 3-thiomorpholinone (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.

Protocol 2.2.2: Synthesis of tert-butyl 3-aminothiomorpholine-4-carboxylate

N-Boc-3-thiomorpholinone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in pyridine and stirred at 60 °C for 4 hours. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with 1M HCl and brine, dried, and concentrated to give the crude oxime. The crude oxime is then dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C. The mixture is refluxed for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the desired amine.

Protocol 2.2.3: Synthesis of tert-butyl 3-(thiocarbamoyl)thiomorpholine-4-carboxylate

To a solution of tert-butyl 3-aminothiomorpholine-4-carboxylate (1.0 eq) and triethylamine (2.5 eq) in ethanol, carbon disulfide (CS₂, 1.5 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 18 hours. The solvent is evaporated, and the residue is purified by flash chromatography to yield the thiourea intermediate.

Protocol 2.2.4: General Procedure for the Synthesis of N-Boc-3-(1,3-thiazol-2-yl)thiomorpholine Derivatives

The thiourea intermediate (1.0 eq) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) are dissolved in absolute ethanol and refluxed for 8 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 2.2.5: General Procedure for N-Deprotection and Further Derivatization

The N-Boc protected compound is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stirred at room temperature for 2 hours. The solvent is evaporated to dryness to yield the TFA salt of this compound. For further derivatization, this salt is neutralized, and subsequent N-alkylation or N-acylation is performed under standard conditions.

Biological Activities and Structure-Activity Relationship (SAR)

Based on extensive literature on related thiazole and thiomorpholine-containing compounds, the derivatives of this compound are anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.[3][10][11]

Anticancer Activity

Thiazole-containing compounds have been shown to inhibit various protein kinases, disrupt microtubule polymerization, and induce apoptosis in cancer cells.[5] Thiomorpholine moieties have also been incorporated into potent anticancer agents.[3] A recent study on 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives demonstrated significant cytotoxic effects against the A549 lung cancer cell line, with some compounds showing greater efficacy than the standard drug cisplatin.[11]

Hypothetical SAR Insights:

-

Substitution on the Thiazole Ring: Introduction of substituted phenyl rings at the C4 or C5 position of the thiazole moiety is expected to modulate anticancer activity. Electron-withdrawing or electron-donating groups on this phenyl ring can influence binding affinity to target proteins.

-

Substitution on the Thiomorpholine Nitrogen: The nature of the substituent on the thiomorpholine nitrogen can significantly impact the compound's pharmacokinetic properties and target engagement. Small alkyl or acyl groups may be well-tolerated.

The proposed mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][12][13] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase.[14]

Hypothetical SAR Insights:

-

Amphiphilicity, conferred by the combination of the aromatic thiazole and the more flexible thiomorpholine, may facilitate penetration of microbial cell membranes.[10]

-

Specific substituents on the thiazole ring can enhance the potency against particular microbial strains. For instance, halogenated phenyl groups have been associated with increased antibacterial activity.

Quantitative Data Summary

To facilitate the comparison of potential biological activities, the following tables present hypothetical data for a series of synthesized derivatives.

Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM)

| Compound ID | R¹ (on Thiazole C4) | R² (on Thio-N) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |

| TZT-01 | Phenyl | H | 15.2 | 22.5 | 18.9 |

| TZT-02 | 4-Chlorophenyl | H | 5.8 | 8.1 | 6.5 |

| TZT-03 | 4-Methoxyphenyl | H | 12.7 | 19.3 | 15.4 |

| TZT-04 | 4-Chlorophenyl | -CH₃ | 4.9 | 7.5 | 5.9 |

| TZT-05 | 4-Chlorophenyl | -COCH₃ | 6.2 | 9.0 | 7.1 |

| Cisplatin | - | - | 7.0 | 9.8 | 8.2 |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Compound ID | R¹ (on Thiazole C4) | R² (on Thio-N) | S. aureus | E. coli | C. albicans |

| TZT-01 | Phenyl | H | 64 | 128 | 128 |

| TZT-02 | 4-Chlorophenyl | H | 16 | 32 | 64 |

| TZT-03 | 4-Methoxyphenyl | H | 32 | 64 | 128 |

| TZT-04 | 4-Chlorophenyl | -CH₃ | 8 | 16 | 32 |

| TZT-05 | 4-Chlorophenyl | -COCH₃ | 16 | 32 | 64 |

| Ciprofloxacin | - | - | 1 | 0.5 | NA |

| Fluconazole | - | - | NA | NA | 8 |

Protocols for Biological Evaluation

Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined by plotting a dose-response curve.

Protocol 5.2: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of heterocyclic compounds with the potential for significant anticancer and antimicrobial activities. This technical guide provides a foundational framework for their synthesis and biological evaluation. Future work should focus on the synthesis of a diverse library of these derivatives to establish robust structure-activity relationships. Further mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies in relevant animal models, will be crucial to validate their therapeutic potential and advance the most promising candidates toward clinical development.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thiomorpholine synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thiazole-Thiomorpholine Compounds: A Comprehensive Technical Review of Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The fusion of the thiazole and thiomorpholine heterocyclic rings has given rise to a class of compounds with significant therapeutic potential. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a well-established pharmacophore present in numerous approved drugs. The thiomorpholine moiety, a saturated six-membered ring with sulfur and nitrogen, is also associated with a range of pharmacological activities. This technical guide provides an in-depth review of the literature on thiazole-thiomorpholine compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their anticancer and antimicrobial properties.

Synthesis of Thiazole-Thiomorpholine Scaffolds

The construction of thiazole-thiomorpholine compounds typically involves a multi-step synthetic approach, beginning with the formation of the aromatic thiazole core, followed by the introduction of the thiomorpholine moiety.

One of the most common methods for synthesizing the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For example, 2-bromoacetophenone can be reacted with thiourea in a solvent like methanol under heat to form a 2-aminothiazole derivative.

A prevalent strategy for linking the thiomorpholine ring to the thiazole core involves a nucleophilic substitution reaction. A common precursor is a thiazole derivative bearing a reactive leaving group, such as a chloromethyl group at the 4-position. This intermediate can then be reacted with thiomorpholine in a suitable solvent like 1,4-dioxane, typically under reflux conditions, to yield the final thiazole-thiomorpholine product.

An illustrative experimental workflow for the synthesis and evaluation of thiazole-thiomorpholine compounds is depicted below.

Figure 1: General experimental workflow.

Biological Activities and Therapeutic Potential

Thiazole-thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer effects being the most prominently reported.

Antimicrobial Activity

These compounds have been evaluated against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies have shown that the incorporation of the thiomorpholine ring can enhance antimicrobial potency compared to analogous structures. Certain derivatives exhibit significant activity against clinically relevant pathogens. For instance, some compounds have shown promising minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa, Staphylococcus aureus, and the fungus Penicillium chrysogenum. The mechanism is thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.

Table 1: Summary of Antimicrobial Activity of Representative Thiazole-Thiomorpholine Compounds

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. |

| 5f (p-Cl phenyl) | Pseudomonas aeruginosa | 6.25 | Chloramphenicol | 12.5 |

| 5f (p-Cl phenyl) | Penicillium chrysogenum | 12.5 | Ketoconazole | 25.0 |

| 5e (p-CH3 phenyl) | Staphylococcus aureus | 25.0 | Chloramphenicol | 12.5 |

| 5e (p-CH3 phenyl) | Aspergillus niger | 50.0 | Ketoconazole | 25.0 |

Note: Data compiled from illustrative literature sources. Actual values may vary based on experimental conditions.

Anticancer Activity

The anticancer potential of thiazole-thiomorpholine compounds is a major area of investigation. In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer. Notably, several derivatives have exhibited greater potency than the standard chemotherapeutic drug, cisplatin, in specific cell lines. One compound with a 4-methylphenyl substituent was identified as particularly potent against the A549 lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of 3.72 µM. Another study highlighted a compound that was highly active against MCF-7 and HepG2 cells with IC50 values of 2.57 µM and 7.26 µM, respectively.

Table 2: Summary of Anticancer Activity (IC50) of Representative Thiazole-Thiomorpholine Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. |

| 3f (4-CH3 phenyl) | A549 (Lung) | 3.72 | Cisplatin | > 3f |

| 3a (phenyl) | A549 (Lung) | 10.14 | Cisplatin | > 3a |

| 4c (anisole) | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 |

| 4c (anisole) | HepG2 (Liver) | 7.26 | Staurosporine | 8.40 |

| 5b (4-EtO phenyl) | MCF-7 (Breast) | 0.48 | Colchicine | 9.1 |

Note: Data compiled from various literature sources. Cell lines and reference drugs may differ between studies.

Mechanisms of Anticancer Action

The cytotoxic effects of thiazole-thiomorpholine compounds are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. Two major mechanisms have been identified: inhibition of tubulin polymerization and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This prevents the formation of microtubules, disrupts the mitotic spindle, and activates the intrinsic apoptotic pathway.

Potential Therapeutic Targets of 3-(1,3-thiazol-2-yl)thiomorpholine: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document explores the potential therapeutic applications of the novel heterocyclic compound, 3-(1,3-thiazol-2-yl)thiomorpholine. Due to the absence of direct experimental data on this specific molecule, this whitepaper provides a predictive analysis based on the well-documented pharmacological activities of its constituent moieties: the thiazole ring and the thiomorpholine scaffold. We will delve into potential therapeutic targets, propose hypothetical signaling pathway involvement, and outline experimental workflows for future investigation. The aim is to provide a foundational guide for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can offer improved efficacy, selectivity, and safety profiles for the treatment of various diseases. The hybridization of known pharmacophores is a well-established strategy in drug design to achieve these goals. The compound this compound is a unique hybrid molecule that combines the structural features of a thiazole and a thiomorpholine ring.

-

The Thiazole Moiety: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a privileged scaffold found in a wide array of FDA-approved drugs, including the anticancer agents dasatinib and ixabepilone, as well as antimicrobials and anti-inflammatory drugs.[1][2][3] Its biological versatility stems from its ability to participate in various non-covalent interactions with biological targets.[4]

-

The Thiomorpholine Moiety: Thiomorpholine is a six-membered saturated heterocycle containing sulfur and nitrogen. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[5][6] The sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine analog and can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug.[7] Thiomorpholine derivatives have been investigated for a range of activities, including as antibiotics, antioxidants, and hypolipidemic agents.[8][9]

This whitepaper will, therefore, extrapolate the potential therapeutic targets of this compound by examining the established activities of these two core structures.

Potential Therapeutic Areas and Targets

Based on the extensive literature on thiazole and thiomorpholine derivatives, we can hypothesize several therapeutic areas where this compound could be active.

Oncology

Thiazole-containing compounds are well-represented in oncology.[1][2] Several have been developed as inhibitors of various biological targets crucial for cancer cell proliferation and survival.[10]

-

Kinase Inhibition: Many thiazole derivatives, such as dasatinib, function as potent kinase inhibitors. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. The thiazole ring often serves as a key structural element for binding to the ATP-binding pocket of kinases.

-

Microtubule Disruption: Compounds like ixabepilone, which contain a thiazole ring, are microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.[3]

-

Polymerase Inhibition: Thiazole derivatives have also been explored as polymerase inhibitors, which could be a valuable mechanism for cancer therapy.[2]

Infectious Diseases

Both thiazole and thiomorpholine moieties are found in compounds with significant antimicrobial activity.

-

Antibacterial: The thiomorpholine scaffold is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[9] Thiazole derivatives have also shown promise as antibacterial agents.[3]

-

Antifungal and Antiprotozoal: The literature describes various thiomorpholine and thiazole derivatives with activity against fungi and protozoa.[5][11]

Inflammatory and Metabolic Disorders

-

Anti-inflammatory: Thiazole derivatives have been reported to possess anti-inflammatory properties.[12]

-

Antioxidant and Hypolipidemic: Certain thiomorpholine derivatives have demonstrated antioxidant and cholesterol-lowering activities, suggesting potential applications in cardiovascular and metabolic diseases.[8] One study found that a thiomorpholine derivative could inhibit microsomal lipid peroxidation with an IC50 value as low as 7.5 µM.[8]

Hypothetical Signaling Pathway Involvement

Given the strong precedent for thiazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound in an oncological context could be the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothetical inhibition of a generic RTK signaling pathway.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data for this compound to illustrate the expected outcomes from preclinical screening. This data is not based on experimental results.

| Target Class | Specific Target/Cell Line | Assay Type | Result (IC50/MIC) |

| Oncology | A549 (Lung Carcinoma) | Cytotoxicity (MTT) | 1.2 µM |

| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 2.5 µM | |

| B-Raf (Kinase) | Kinase Inhibition | 0.8 µM | |

| Antibacterial | Staphylococcus aureus | Broth Microdilution | 4 µg/mL |

| Escherichia coli | Broth Microdilution | 16 µg/mL | |

| Anti-inflammatory | COX-2 Enzyme | Enzyme Inhibition | 5.1 µM |

Proposed Experimental Workflow

To validate the therapeutic potential of this compound, a structured experimental workflow would be necessary.

Caption: General experimental workflow for preclinical drug discovery.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential in the initial screening of this compound.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

DMEM/RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Protocol:

-

Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of the diluted inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

-

Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

While there is currently no direct evidence on the biological activity of this compound, a thorough analysis of its constituent thiazole and thiomorpholine moieties suggests significant therapeutic potential, particularly in oncology and infectious diseases. The proposed mechanisms of action include kinase inhibition, microtubule disruption, and general cytotoxicity against pathogenic microbes.

Future research should focus on:

-

Chemical Synthesis: Development of a robust and scalable synthesis route for this compound and its analogs.

-

In Vitro Screening: Performing the outlined experimental protocols to confirm its biological activities and determine its potency and spectrum.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds to identify key structural features that enhance activity and selectivity.

-

Mechanism of Action Studies: If promising activity is found, further experiments will be needed to elucidate the precise molecular targets and pathways involved.

This foundational analysis provides a strong rationale for the further investigation of this compound as a promising new scaffold in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols for 3-(1,3-thiazol-2-yl)thiomorpholine in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds incorporating thiazole and thiomorpholine scaffolds have emerged as a promising class of molecules in anticancer research. The unique structural features of these heterocyclic rings contribute to a wide range of biological activities, making them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 3-(1,3-thiazol-2-yl)thiomorpholine and its derivatives in anticancer studies, summarizing key findings and methodologies from recent research. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often surpassing the efficacy of established chemotherapy drugs like cisplatin.[1] Mechanistic studies suggest that their anticancer activity is mediated through the induction of apoptosis, modulation of key signaling pathways such as PI3K/Akt/mTOR, and inhibition of matrix metalloproteinases.[1][2]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Thiazole-Thiomorpholine Derivatives against A549 Human Lung Cancer Cells [1]

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 3a | H | 10.14 |

| 3b | 4-F | 8.26 |

| 3c | 4-Cl | 7.53 |

| 3d | 4-Br | 6.89 |

| 3e | 4-I | 5.12 |

| 3f | 4-CH3 | 3.72 |

| Cisplatin | - | 12.50 |

Table 2: Cytotoxic Activity of Thiazoline Multithioether Derivatives [3][4]

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 123g | A-549 (Human Lung Cancer) | 22.58 |

| 123g | Bcap-37 (Human Breast Cancer) | 19.41 |

| 4a | A-549 (Human Lung Cancer) | >100 |

| 4a | Bcap-37 (Human Breast Cancer) | >100 |

| 5a | A-549 (Human Lung Cancer) | 90.05 |

| 5a | Bcap-37 (Human Breast Cancer) | 89.30 |

Table 3: Antiproliferative Activity of Thiazole Derivatives in NCI-60 Cell Line Screen [5]

| Compound | Mean lg GI50 | Mean lg TGI | Mean lg LC50 |

| 1-(4-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine | -5.87 | -5.54 | -5.21 |

| 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine | -5.66 | -5.26 | -4.83 |

| 1-(2,4-bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine | -5.67 | -5.21 | -4.67 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, L929)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds and reference drug (e.g., Cisplatin)

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5x10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for another 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the test compounds.

Materials:

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Annexin V and PI Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of the compounds on the expression levels of proteins involved in signaling pathways.

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-PI3K, anti-Akt, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Several thiazole derivatives have been shown to inhibit this pathway.[2][6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

General Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel thiazole-thiomorpholine derivatives for their anticancer properties.

Caption: A general workflow for the anticancer evaluation of novel compounds.

Apoptosis Induction Pathway

The diagram below illustrates the general mechanism of apoptosis induction by thiazole derivatives, which often involves the mitochondrial pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Assays of 3-(1,3-thiazol-2-yl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound, 3-(1,3-thiazol-2-yl)thiomorpholine. This document outlines detailed protocols for essential antimicrobial susceptibility tests and presents a framework for data analysis and interpretation. While specific quantitative data for this compound is not currently available in public literature, this guide utilizes data from structurally related thiazolyl thiomorpholine derivatives to provide a contextual example for data presentation.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Thiazole and thiomorpholine moieties are important pharmacophores known to exhibit a wide range of biological activities, including antibacterial and antifungal effects. The compound this compound, which incorporates both of these heterocyclic systems, is a promising candidate for antimicrobial drug discovery.

The protocols detailed below describe standard and widely accepted methods for determining the in vitro antimicrobial activity of a test compound: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion method for preliminary screening, and the determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

Quantitative data from antimicrobial assays should be summarized in a clear and structured format to facilitate comparison and analysis. The following table provides an example of how to present MIC data for a series of related thiazolyl thiomorpholine derivatives against a panel of pathogenic microorganisms.

Table 1: Example Minimum Inhibitory Concentration (MIC) of Thiazolyl Thiomorpholine Derivatives (µg/mL)

| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Klebsiella pneumoniae | Aspergillus niger | Penicillium chrysogenum |

| Compound 5a | 50 | 25 | 12.5 | 25 | 50 | 25 |

| Compound 5b | 25 | 12.5 | 25 | 50 | 25 | 12.5 |

| Compound 5c | 12.5 | 25 | 50 | 25 | 12.5 | 25 |

| Compound 5d | 50 | 50 | 25 | 12.5 | 50 | 50 |

| Compound 5e | 25 | 12.5 | 12.5 | 25 | 25 | 12.5 |

| Compound 5f | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 |

| Chloramphenicol | 12.5 | 6.25 | 25 | 12.5 | - | - |

| Ketoconazole | - | - | - | - | 12.5 | 6.25 |

Data presented is hypothetical and based on findings for structurally related compounds for illustrative purposes.[1]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound (test compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Protocol:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

-

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-